Pyrazolosalicyloyl Imide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolosalicyloyl Imide typically involves the reaction of pyrazole derivatives with salicyloyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and yield while minimizing the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Pyrazolosalicyloyl Imide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles or salicyloyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Pyrazolosalicyloyl Imide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme . Additionally, this compound can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: An immunomodulatory imide drug with anti-inflammatory and anticancer properties.
Lenalidomide: A derivative of thalidomide with enhanced potency and reduced side effects.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets.
Properties
Molecular Formula |
C20H26N6O7S |
---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
N-[2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoyl]-2-methyl-4-nitro-5-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C20H26N6O7S/c1-4-5-15-17(26(30)31)18(24(3)22-15)20(29)21-19(28)14-12-13(6-7-16(14)27)34(32,33)25-10-8-23(2)9-11-25/h6-7,12,27H,4-5,8-11H2,1-3H3,(H,21,28,29) |
InChI Key |
CKZJMUFKXKHYNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C)O)C |
Origin of Product |
United States |
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